Benzenesulfonamide, monosodium salt
CAS No.: 18522-93-5
Cat. No.: VC21360555
Molecular Formula: C6H7NNaO2S+
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18522-93-5 |
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Molecular Formula | C6H7NNaO2S+ |
Molecular Weight | 179.17 g/mol |
IUPAC Name | sodium;benzenesulfonylazanide |
Standard InChI | InChI=1S/C6H6NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H-,7,8,9);/q-1;+1 |
Standard InChI Key | PTMQOXHDUDYMHB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |
Introduction
Chemical Identity and Structure
Benzenesulfonamide, monosodium salt (CAS Number: 18522-93-5) is characterized by the molecular formula C6H6NNaO2S, with alternative representations sometimes showing C6H7NNaO2S+ . This compound represents the sodium salt derivative of benzenesulfonamide, where a sodium ion associates with the deprotonated sulfonamide group. The structure consists of a benzene ring directly attached to a sulfonamide group (SO2NH), with the hydrogen of the sulfonamide replaced by sodium, enhancing the compound's water solubility compared to its non-salt counterpart.
The monosodium salt formation significantly alters the chemical behavior of benzenesulfonamide by improving its dissolution characteristics while maintaining the core reactivity of the sulfonamide functional group. This salt formation represents a common pharmaceutical modification strategy to enhance bioavailability and stability of sulfonamide-containing compounds.
Physical and Chemical Properties
Benzenesulfonamide, monosodium salt exhibits distinct physical and chemical properties that influence its applications in various fields. The comprehensive physical data is presented in the following table:
Property | Value |
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Molecular Weight | 180.18 g/mol |
Density | 1.327 g/cm³ |
Boiling Point | 315.5°C at 760 mmHg |
Flash Point | 144.6°C |
LogP | 2.11510 |
PSA (Polar Surface Area) | 68.54000 |
HS Code | 2935009090 |
These properties are derived from analytical characterization and theoretical calculations, providing essential information for handling and application development . The compound's relatively high boiling point reflects the strong intermolecular forces characteristic of ionic compounds. The moderate LogP value indicates a balance between hydrophilic and lipophilic properties, which is typical for sulfonamide derivatives with pharmaceutical applications.
Applications and Uses
Benzenesulfonamide, monosodium salt serves multiple functions across industrial and pharmaceutical sectors. Its applications include:
Pharmaceutical Applications
As a structural analog to clinically relevant sulfonamides, this compound and its derivatives are investigated for potential biological activity. Sulfonamide derivatives are known for their antibacterial properties, with mechanisms involving the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This mechanism parallels that of widely used sulfa drugs in treating bacterial infections.
Chemical Synthesis
In organic synthesis, benzenesulfonamide, monosodium salt functions as:
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A reactive intermediate in the preparation of more complex sulfonamide derivatives
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A sulfonylating agent in various organic transformations
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A protecting group for amines in multistep syntheses
Analytical Chemistry
Toxicological Profile
The toxicological profile of sulfonamide compounds informs safety considerations for handling and application development. While direct toxicological data for benzenesulfonamide, monosodium salt is limited, studies on the closely related benzenesulfonamide provide valuable insights.
A 28-day repeated oral toxicity study in rats administered benzenesulfonamide at doses of 0, 6, 30, and 150 mg/kg body weight/day revealed:
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Decreased body weight and food consumption at 30 and 150 mg/kg bw/day in both sexes
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Hyperplasia of transitional cells in the urinary bladder at doses ≥30 mg/kg bw/day
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Liver effects at 150 mg/kg bw/day, including increased relative organ weight with centrilobular hypertrophy
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Mineralization in the kidney and lung at 150 mg/kg bw/day
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A No Observed Adverse Effect Level (NOAEL) of 6 mg/kg bw/day
Structural Analogs and Related Compounds
Several compounds share structural similarities with benzenesulfonamide, monosodium salt, including:
Sulfamethazine Sodium Salt
Sulfamethazine sodium salt (CAS: 1981-58-4) represents a more complex sulfonamide derivative containing a pyrimidine ring. Its molecular formula is C12H13N4NaO2S, with applications primarily in veterinary medicine as an antimicrobial agent .
4-Amino-benzenesulfonamide, Monosodium Salt
This variant (CAS: 10103-15-8) incorporates an amino group at the para position of the benzene ring, conferring different reactivity and biological properties compared to the unsubstituted benzenesulfonamide sodium salt .
4-Amino-benzenesulfonic Acid Monosodium Salt
Also known as sodium sulfanilate (CAS: 515-74-2), this compound differs from benzenesulfonamide, monosodium salt in having a sulfonic acid (SO3H) group rather than a sulfonamide (SO2NH2) group. It is produced by sulfonation of aniline followed by neutralization .
Analytical Characterization
Benzenesulfonamide, monosodium salt can be characterized using various analytical techniques. Pharmaceutical-grade sulfonamides are typically identified through:
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Infrared (IR) absorption spectrophotometry
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High-performance liquid chromatography (HPLC)
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Nuclear magnetic resonance (NMR) spectroscopy
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Mass spectrometry (MS)
These methods enable verification of compound identity, assessment of purity, and detection of potential impurities or degradation products. For sodium salts of sulfonamides, additional techniques such as atomic absorption spectroscopy may be employed to quantify sodium content .
Research Perspectives and Future Directions
Current research involving benzenesulfonamide derivatives focuses on:
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Structure-activity relationship studies to enhance therapeutic efficacy
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Development of novel synthetic methodologies for functionalized sulfonamides
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Investigation of potential applications beyond traditional antibacterial uses
The continued exploration of sulfonamide chemistry remains relevant to pharmaceutical research, particularly as concerns about antimicrobial resistance drive the search for new antibacterial agents with novel mechanisms of action.
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